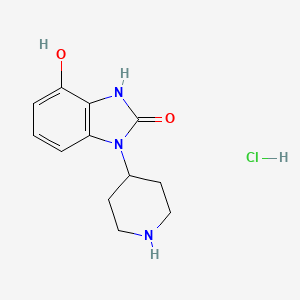![molecular formula C11H9NO3S B13465297 2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 944891-43-4](/img/structure/B13465297.png)
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is an organic compound that features a furan ring, a pyridine ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the reaction of furan-2-ylmethyl thiol with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyridine ring.
2-(4-formylphenoxymethyl)furan-3-carboxylic acid: Contains a furan ring and a carboxylic acid group but with different substituents.
Uniqueness
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to the presence of both a furan and a pyridine ring, which can confer distinct chemical and biological properties
Propiedades
Número CAS |
944891-43-4 |
|---|---|
Fórmula molecular |
C11H9NO3S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)9-4-1-5-12-10(9)16-7-8-3-2-6-15-8/h1-6H,7H2,(H,13,14) |
Clave InChI |
SUMDJAAOCSPCHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)SCC2=CC=CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


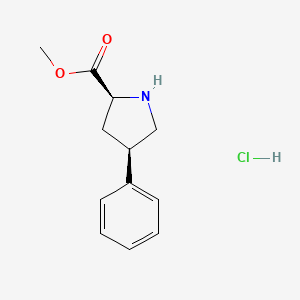
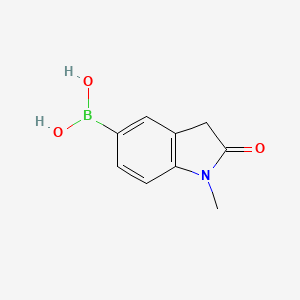
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)
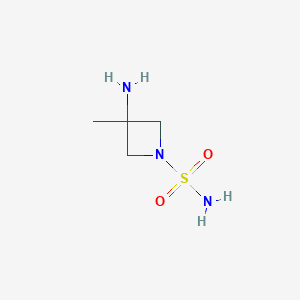
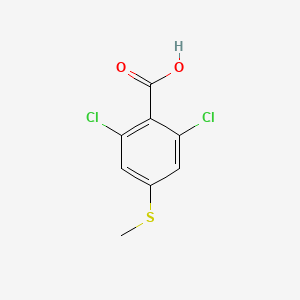
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
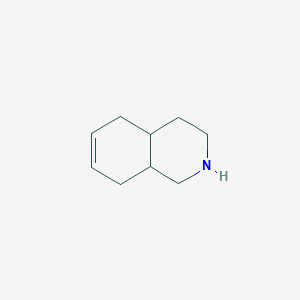
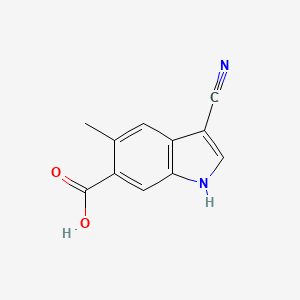
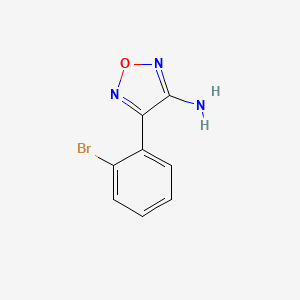
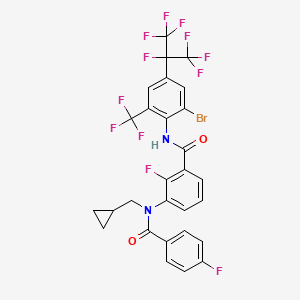
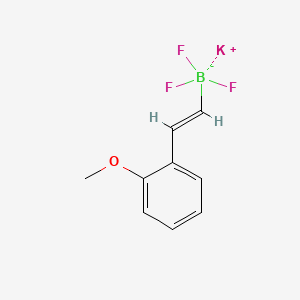
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
